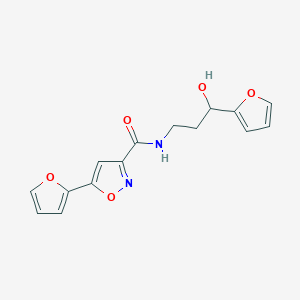
5-(furan-2-yl)-N-(3-(furan-2-yl)-3-hydroxypropyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(furan-2-yl)-N-(3-(furan-2-yl)-3-hydroxypropyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H14N2O5 and its molecular weight is 302.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiprotozoal Activities
Synthesis and Biological Evaluation : Dicationic 3,5-diphenylisoxazoles, analogues of furamidine where the central furan ring is replaced by an isoxazole, have been prepared and evaluated for their antiprotozoal activities. These compounds showed significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some displaying cytotoxic indices substantially higher than that of furamidine, indicating their potential as antiprotozoal agents (Patrick et al., 2007).
Energetic Materials
Development of Insensitive Energetic Materials : Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives has been conducted to develop insensitive energetic materials. These compounds exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional explosives like TNT in certain aspects (Yu et al., 2017).
Synthetic Chemistry
Synthetic Pathways and Applications : The synthesis of novel dicationic imidazo[1,2-a]pyridines and their antiprotozoal properties were explored, showing strong DNA affinities and significant in vitro activities against T. b. rhodesiense and P. falciparum. These findings suggest their utility in developing new therapeutic agents (Ismail et al., 2004).
Food Analysis
High-Performance Liquid Chromatography (HPLC) in Honey Analysis : HPLC methods have been developed for determining compounds including furan derivatives in honey, showcasing the application of furan derivatives in analytical chemistry for quality control and food safety assessments (Nozal et al., 2001).
Antimicrobial Activity
Synthesis of Pyrazole and Imidazole Derivatives : Novel pyrazole and imidazole derivatives incorporating furan units have been synthesized and screened for antimicrobial activity, demonstrating the potential of furan derivatives in developing new antimicrobial agents (Idhayadhulla et al., 2012).
Properties
IUPAC Name |
5-(furan-2-yl)-N-[3-(furan-2-yl)-3-hydroxypropyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-11(12-3-1-7-20-12)5-6-16-15(19)10-9-14(22-17-10)13-4-2-8-21-13/h1-4,7-9,11,18H,5-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJNZMMPGAGMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-butyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2750020.png)

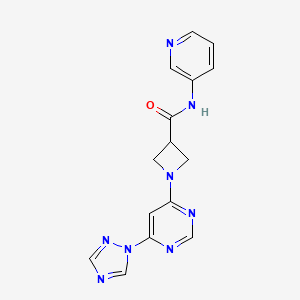
![1-(4-bromo-2-fluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2750026.png)
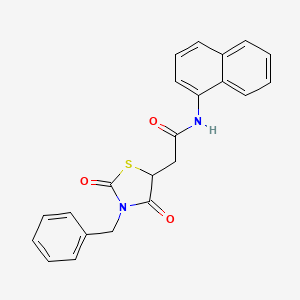

![N-(4-ethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2750030.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2750031.png)
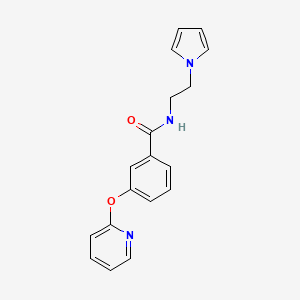
![N-[[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2750034.png)
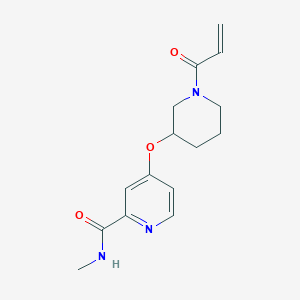
![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride](/img/structure/B2750038.png)

